molecular formula C14H15N5O3S3 B2964071 N-(5-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-1,3-thiazol-2-yl)acetamide CAS No. 2097927-24-5

N-(5-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-1,3-thiazol-2-yl)acetamide

Cat. No.: B2964071
CAS No.: 2097927-24-5
M. Wt: 397.49
InChI Key: OQWGSCQXXHMFHQ-UHFFFAOYSA-N
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Description

N-(5-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-1,3-thiazol-2-yl)acetamide is a synthetic organic compound featuring a complex structure that incorporates multiple heterocyclic rings, making it a subject of interest in various fields of scientific research. Its unique molecular configuration allows it to engage in diverse chemical reactions and find applications in multiple disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-1,3-thiazol-2-yl)acetamide typically involves a multi-step process:

  • Formation of the 1,3-thiazole ring: : This step is achieved through a cyclization reaction involving suitable precursors like thioureas and α-haloketones under basic conditions.

  • Attachment of the sulfamoyl group: : The sulfamoyl group is introduced using sulfamoyl chlorides or sulfonamides, usually under mild acidic or basic conditions.

  • Formation of the 1H-pyrazole ring: : This involves a condensation reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.

  • Linking the thiophene ring: : The thiophene moiety is generally introduced via Suzuki or Heck coupling reactions, facilitated by palladium catalysts under an inert atmosphere.

Industrial Production Methods

Scaling up the production of this compound for industrial purposes involves streamlining these steps to enhance efficiency and yield. Optimized conditions such as temperature control, solvent selection, and catalyst usage are pivotal.

Chemical Reactions Analysis

Types of Reactions

This compound is versatile and can undergo various chemical reactions, including:

  • Oxidation: : It can be oxidized to introduce hydroxyl or carbonyl groups, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : It can be reduced to modify certain functional groups, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic or electrophilic substitutions can modify specific positions on the heterocyclic rings, often using halogenated reagents.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Halogenated reagents, often in the presence of a base or acid catalyst.

Major Products

  • Oxidation products: : Alcohols, ketones.

  • Reduction products: : Amines, alkanes.

  • Substitution products: : Various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

N-(5-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-1,3-thiazol-2-yl)acetamide finds applications across several scientific fields:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules and in studying reaction mechanisms.

  • Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

  • Industry: : Utilized in the development of advanced materials and as a building block in various industrial processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

  • Molecular targets: : Enzymes, receptors, and nucleic acids.

  • Pathways involved: : Modulation of enzymatic activity, receptor binding, and interference with nucleic acid processes.

Comparison with Similar Compounds

Compared to other similar compounds, N-(5-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-1,3-thiazol-2-yl)acetamide stands out due to its unique combination of structural elements, providing distinct reactivity and application potential.

Similar Compounds

  • N-(5-{[2-(1H-imidazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-1,3-thiazol-2-yl)acetamide: : Similar in structure but with an imidazole ring.

  • N-(5-{[2-(1H-pyrrolyl-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-1,3-thiazol-2-yl)acetamide: : Features a pyrrole ring instead of a pyrazole ring.

This uniqueness often translates to varying degrees of biological activity and chemical reactivity, making it a compound of significant interest for further research and development.

Properties

IUPAC Name

N-[5-[(2-pyrazol-1-yl-2-thiophen-3-ylethyl)sulfamoyl]-1,3-thiazol-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3S3/c1-10(20)18-14-15-8-13(24-14)25(21,22)17-7-12(11-3-6-23-9-11)19-5-2-4-16-19/h2-6,8-9,12,17H,7H2,1H3,(H,15,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWGSCQXXHMFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)S(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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